molecular formula C14H20N4O2 B2990704 Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate CAS No. 2309446-11-3

Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate

Cat. No.: B2990704
CAS No.: 2309446-11-3
M. Wt: 276.34
InChI Key: MBFRDYMMLJPTPQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate is a complex organic compound with a molecular weight of 276.34 g/mol. It is characterized by its intricate molecular structure, which includes a triazatricyclo core and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, often requiring the use of strong bases or acids to facilitate ring closure. The reaction conditions must be carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle high pressures and temperatures. The process would be optimized for efficiency and cost-effectiveness, with rigorous quality control measures in place to ensure consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding. Its structural complexity allows for the exploration of biological pathways and mechanisms.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for its application in medicine and industry.

Comparison with Similar Compounds

  • Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate

  • This compound

  • This compound

Uniqueness: this compound stands out due to its unique structural features and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-14(2,3)20-13(19)18-8-4-5-11(18)9-7-16-12(15)17-10(9)6-8/h7-8,11H,4-6H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFRDYMMLJPTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C3=CN=C(N=C3C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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